molecular formula C26H21N3O4 B2870723 [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate CAS No. 956965-92-7

[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate

Cat. No. B2870723
CAS RN: 956965-92-7
M. Wt: 439.471
InChI Key: MEQGIWJQQSBPBR-UHFFFAOYSA-N
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Description

[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential candidate for various applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate chelates with metal ions, leading to the formation of stable complexes that exhibit fluorescence.
Biochemical and Physiological Effects:
[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate has been shown to exhibit anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate in lab experiments is its potential as a ligand for the development of metal-based drugs. This compound has also shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research of [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate. One potential direction is the development of metal-based drugs using this compound as a ligand. Another direction is the investigation of the anti-inflammatory and antioxidant properties of this compound. Furthermore, the potential of [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate as a fluorescent probe for the detection of metal ions in biological samples can also be explored. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis method of [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 2-amino-5-(4-methylphenyl)-2-phenylpyrazole in the presence of acetic anhydride and triethylamine. This reaction yields the desired product, which can be purified through various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate has various applications in scientific research. It has been used as a potential ligand for the development of metal-based drugs. This compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, [2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

[2-[[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-18-7-11-20(12-8-18)23-15-24(29(28-23)22-5-3-2-4-6-22)27-25(31)17-33-26(32)21-13-9-19(16-30)10-14-21/h2-16H,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQGIWJQQSBPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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